3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine
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Overview
Description
3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a pyridazine core, substituted with pyridinyl and piperazinyl groups, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine typically involves multi-step organic reactions. One common method involves the reaction of 4-methylpyrimidine with piperazine to form the intermediate 4-(4-methylpyrimidin-2-yl)piperazine. This intermediate is then reacted with 3-bromopyridazine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while reduction can produce fully hydrogenated derivatives.
Scientific Research Applications
3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
Compared to similar compounds, 3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.
Properties
IUPAC Name |
3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7/c1-14-6-8-20-18(21-14)25-11-9-24(10-12-25)17-5-4-16(22-23-17)15-3-2-7-19-13-15/h2-8,13H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOXIBFNCXQOON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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